![molecular formula C15H12N4O2S2 B432940 6-(3,4-Dimethoxyphenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 353287-72-6](/img/structure/B432940.png)
6-(3,4-Dimethoxyphenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
The compound “6-(3,4-Dimethoxyphenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a complex organic molecule. It contains several functional groups, including a triazole ring, a thiadiazole ring, and a phenyl ring with methoxy substituents .
Synthesis Analysis
The synthesis of similar triazole derivatives has been reported in the literature . These compounds are typically prepared by oxidative cyclization of thiosemicarbazides . The process involves condensation from N-phenylhydrazinecarbothioamide, followed by oxidative cyclization from 2-(amino(pyrazin-2-yl)methylene)-N-phenylhydrazine -1-carbothioamide and 2-(amino(pyridine-2-yl)methylene)hydrazine-1-carbothioamide .Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The InChI string for a similar compound is provided in the CAS Common Chemistry database . This string can be used to generate a 3D structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of several reactive groups. The triazole and thiadiazole rings, in particular, are known to participate in various chemical reactions .Scientific Research Applications
Synthesis and Pharmacological Evaluation
- A range of 3-diphenylmethyl-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives were synthesized and evaluated for their anti-inflammatory activity. Notably, compounds 4a and 4c showed considerable potency compared to the standard drug ibuprofen (Akhter, Hassan, & Amir, 2014).
Antiviral and Anticonvulsant Activities
- Novel 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives were tested for antiviral activity, but no significant effects were noted at subtoxic concentrations (Kritsanida et al., 2002).
- 6‐substituted‐[1,2,4]triazolo[3,4‐b][1,3,4]thiadiazole derivatives were synthesized and evaluated for anticonvulsant activity, with compound 4h displaying significant potential (Deng et al., 2012).
Antioxidant and Anticancer Properties
- Two triazolo-thiadiazoles exhibited notable in vitro antioxidant properties and cytotoxic effects on hepatocellular carcinoma cell lines (Sunil et al., 2010).
- A series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles displayed moderate to good antiproliferative potency against various cancer cell lines (Chowrasia et al., 2017).
Antimicrobial Activities
- Newly synthesized 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives exhibited significant antimicrobial efficacy (Swamy et al., 2006).
- Bis[(3-benzyloxyphenyl)-1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole derivatives showed effectiveness against various bacterial strains (Hu & Li, 2010).
Antifungal and Pesticide Applications
- 6-Arylamino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles were synthesized and demonstrated fungicidal activities (Chaturvedi, Tiwari, & Nizamuddin, 1988).
- Pyrazolyl-substituted derivatives of 6-hetaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles showed fungicidal activity (El-Telbani, Swellem, & Nawwar, 2007).
Future Directions
Future research on this compound could focus on elucidating its potential biological activities, as well as optimizing its synthesis. The development of more efficient synthetic routes could enable the production of this compound on a larger scale, potentially opening up new applications in various fields .
properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c1-20-10-6-5-9(8-11(10)21-2)14-18-19-13(12-4-3-7-22-12)16-17-15(19)23-14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGYWPTWNBGCLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CS4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501022531 | |
Record name | 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501022531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxyphenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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